Home > Products > Screening Compounds P145301 > S,S-Efinaconazole
S,S-Efinaconazole - 164650-45-7

S,S-Efinaconazole

Catalog Number: EVT-1478207
CAS Number: 164650-45-7
Molecular Formula: C18H22F2N4O
Molecular Weight: 348.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S,S)-Efinaconazole is a synthetic triazole antifungal agent. It is a potent inhibitor of fungal lanosterol 14α-demethylase, an enzyme essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane []. (S,S)-Efinaconazole exhibits a broad spectrum of activity against various fungal species, including dermatophytes (e.g., Trichophyton, Microsporum, Epidermophyton), non-dermatophyte molds (e.g., Acremonium, Fusarium, Paecilomyces, Pseudallescheria, Scopulariopsis, Aspergillus), and yeasts (e.g., Cryptococcus, Trichosporon, Candida) []. This broad-spectrum activity makes it a valuable tool in various scientific research applications related to fungal biology, antifungal drug development, and mycology.

Future Directions
  • Resistance Monitoring: Continuous monitoring of fungal susceptibility to (S,S)-Efinaconazole is essential to detect emerging resistance and guide treatment strategies [].
  • Combination Therapies: Exploring the efficacy of (S,S)-Efinaconazole in combination with other antifungal agents or treatment modalities (e.g., laser therapy) could potentially improve treatment outcomes for onychomycosis and other fungal infections [, ].
  • Drug Delivery Systems: Developing novel drug delivery systems, such as nanoparticles or liposomes, could enhance the penetration of (S,S)-Efinaconazole into the nail plate, potentially improving treatment efficacy [].

Fluconazole

  • Compound Description: Fluconazole is a triazole antifungal medication used to treat a variety of fungal infections, including candidiasis, blastomycosis, and coccidioidomycosis. It works by inhibiting the fungal enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of the fungal cell membrane [, ].
  • Relevance: Fluconazole and S,S-Efinaconazole are both triazole antifungal agents that share a similar mechanism of action, inhibiting the fungal enzyme lanosterol 14α-demethylase. They belong to the same chemical class and are often compared in terms of their spectrum of activity and potency [, , , ].

Itraconazole

  • Compound Description: Itraconazole is a triazole antifungal medication used to treat a variety of fungal infections. It works by inhibiting the fungal enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of the fungal cell membrane [, , ].
  • Relevance: Itraconazole, similar to S,S-Efinaconazole, belongs to the triazole class of antifungal agents and acts by inhibiting the fungal enzyme lanosterol 14α-demethylase [, , , , ].

Terbinafine

  • Compound Description: Terbinafine is an antifungal medication used to treat fungal infections of the skin, hair, and nails. It belongs to the allylamines class of antifungals and works by inhibiting squalene epoxidase, another enzyme involved in ergosterol biosynthesis. [, , , ].
  • Relevance: Although Terbinafine targets a different enzyme in the ergosterol biosynthesis pathway compared to S,S-Efinaconazole, both are commonly used to treat fungal infections, including onychomycosis. They are often compared in clinical trials and guidelines for onychomycosis treatment due to their efficacy and safety profiles [, , , , ].

Luliconazole

  • Compound Description: Luliconazole is an imidazole antifungal medication used topically to treat fungal skin infections. It works by inhibiting the fungal enzyme lanosterol 14α-demethylase, similar to triazole antifungals [, , , ].
  • Relevance: Luliconazole, while belonging to the imidazole class, shares the same mechanism of action with S,S-Efinaconazole by inhibiting the enzyme lanosterol 14α-demethylase. They are both used topically for fungal skin and nail infections and are considered new generation antifungal agents [, , , ].

Tavaborole

  • Compound Description: Tavaborole is an antifungal medication used topically to treat onychomycosis. It belongs to the oxaborole class of antifungals and works by inhibiting fungal leucyl-tRNA synthetase, an enzyme essential for protein synthesis [, , , ].
  • Relevance: Tavaborole and S,S-Efinaconazole are both recent additions to the topical antifungal armamentarium, specifically for treating onychomycosis. Despite targeting different fungal enzymes, they are often compared for their efficacy and safety profiles in managing this common nail infection [, , , ].

Lanoconazole

  • Compound Description: Lanoconazole is a topical antifungal agent belonging to the imidazole class. It is effective against a broad spectrum of fungal species, including dermatophytes, yeasts, and molds. Its mechanism of action involves inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which disrupts ergosterol synthesis and ultimately leads to fungal cell death [, ].
  • Relevance: Lanoconazole, like S,S-Efinaconazole, is a potent antifungal agent that specifically targets the lanosterol 14α-demethylase enzyme, a key player in fungal ergosterol biosynthesis. Their shared mechanism of action and broad-spectrum antifungal activity highlight their potential in treating various fungal infections [, ].

Ciclopirox

  • Compound Description: Ciclopirox is a synthetic antifungal agent that exhibits a broad spectrum of activity against various fungal species, encompassing dermatophytes, yeasts, and molds. Its mechanism of action involves chelation of polyvalent cations, such as Fe3+ and Al3+, which are essential for fungal growth. By depriving fungi of these vital nutrients, ciclopirox inhibits their growth and proliferation [, , , ].
  • Relevance: Ciclopirox, unlike S,S-Efinaconazole, which acts on ergosterol synthesis, exhibits its antifungal effects by disrupting fungal nutrient uptake. Both agents are widely employed in the treatment of onychomycosis, offering alternative mechanisms to combat fungal nail infections [, , , ].

Amorolfine

  • Compound Description: Amorolfine is a morpholine antifungal agent primarily employed in topical formulations for treating fungal infections of the skin and nails, including onychomycosis. It disrupts ergosterol biosynthesis in fungal cells, ultimately leading to cell death. Although its precise mechanism of action remains incompletely understood, it is thought to target two key enzymes involved in ergosterol synthesis: delta14-reductase and delta7-delta8-isomerase [, ].
  • Relevance: While both Amorolfine and S,S-Efinaconazole target ergosterol biosynthesis, they differ in their specific mechanisms within this pathway. This difference highlights the diverse approaches antifungal agents employ to effectively combat fungal infections, particularly in the context of onychomycosis treatment [, ].
Source and Classification

S,S-Efinaconazole was developed and introduced to the market under the brand name Jublia by Valeant Pharmaceuticals. It belongs to the class of azole antifungals, which are characterized by their five-membered aromatic ring containing nitrogen atoms. This classification includes other well-known antifungals such as fluconazole and itraconazole.

Synthesis Analysis

Methods and Technical Details

The synthesis of S,S-Efinaconazole involves several key steps, primarily focusing on the formation of its triazole structure and subsequent modifications. One notable synthetic route begins with the preparation of an intermediate compound, 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole. This intermediate undergoes a ring-opening reaction with 4-methylenepiperidine in an organic solvent such as acetonitrile under controlled conditions.

The detailed process includes:

  1. Refluxing: The reaction mixture is heated to 70-75°C for approximately 16 hours.
  2. Monitoring: The reaction progress is monitored using Ultra Performance Liquid Chromatography (UPLC).
  3. Isolation: After completion, the mixture is concentrated and extracted with ethyl acetate.
  4. Crystallization: The resulting product is crystallized from a mixture of ethanol and water to yield S,S-Efinaconazole as a para-toluenesulphonic acid salt with high purity levels .
Molecular Structure Analysis

Structure and Data

S,S-Efinaconazole has a complex molecular structure characterized by its triazole ring and a substituted oxirane moiety. Its chemical formula is C19H22F2N4OC_{19}H_{22}F_2N_4O, and it has a molecular weight of approximately 364.4 g/mol. The structural configuration plays a significant role in its interaction with fungal enzymes.

The compound's stereochemistry is crucial for its biological activity; it exists as a pair of enantiomers which are synthesized through asymmetric methods to ensure high enantiomeric purity .

Chemical Reactions Analysis

Reactions and Technical Details

S,S-Efinaconazole primarily acts through the inhibition of 14α-demethylase, leading to disrupted ergosterol synthesis in fungi. The compound undergoes various chemical transformations during its synthesis, including:

  • Epoxide Ring Opening: The epoxide intermediate reacts with amines under specific conditions to form the desired triazole structure.
  • Crystallization Reactions: Subsequent purification steps involve crystallization from solvent mixtures to isolate S,S-Efinaconazole in its active form .

These reactions are carefully controlled to minimize impurities and maximize yield.

Mechanism of Action

Process and Data

The mechanism by which S,S-Efinaconazole exerts its antifungal effect involves:

  1. Inhibition of Ergosterol Biosynthesis: By targeting 14α-demethylase, S,S-Efinaconazole prevents the conversion of lanosterol to ergosterol.
  2. Disruption of Cell Membrane Integrity: The lack of ergosterol compromises the structural integrity of fungal cell membranes, leading to increased permeability and eventual cell lysis.

Studies have shown that this mechanism effectively reduces fungal viability in various strains responsible for onychomycosis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

S,S-Efinaconazole exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white or off-white crystalline solid.
  • Solubility: Soluble in polar organic solvents like ethanol and acetonitrile but poorly soluble in water.
  • Stability: The compound shows stability under acidic conditions but may degrade under extreme pH levels or prolonged exposure to light .

These properties are critical for its formulation as a topical solution for nail application.

Applications

Scientific Uses

S,S-Efinaconazole is primarily used in dermatology for treating onychomycosis due to various fungi, including Trichophyton rubrum and Trichophyton mentagrophytes. Its unique formulation allows for direct application to affected nails, enhancing absorption while minimizing systemic exposure.

Research continues into potential applications beyond onychomycosis, exploring its efficacy against other fungal infections and its role in combination therapies with other antifungal agents .

Properties

CAS Number

164650-45-7

Product Name

S,S-Efinaconazole

IUPAC Name

(2S,3S)-2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol

Molecular Formula

C18H22F2N4O

Molecular Weight

348.39

InChI

InChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14-,18-/m0/s1

SMILES

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3

Synonyms

(αS,βS)-α-(2,4-Difluorophenyl)-β-methyl-4-methylene-α-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidineethanol; [S-(R*,R*)]-α-(2,4-Difluorophenyl)-β-methyl-4-methylene-α-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidineethanol

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.